3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a thieno[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted pyrazine derivative.
Scientific Research Applications
3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities and therapeutic potential.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-methoxy-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring with a thieno[2,3-d]pyrimidine moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-23(16-17(25-2)20-7-6-19-16)11-13-3-8-24(9-4-13)15-14-5-10-26-18(14)22-12-21-15/h5-7,10,12-13H,3-4,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGMPDRVJVMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=C3C=CSC3=NC=N2)C4=NC=CN=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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